molecular formula C16H14O9 B14635955 Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate CAS No. 52516-74-2

Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate

Cat. No.: B14635955
CAS No.: 52516-74-2
M. Wt: 350.28 g/mol
InChI Key: HJZRURPLGOZWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate is a chemical compound with the molecular formula C₁₆H₁₄O₉. It is a type of depside, which is a class of compounds formed by the esterification of two or more phenolic acids. This compound is known for its presence in certain plant species and has been studied for its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with ethyl 3,4-dihydroxybenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Esterified or alkylated derivatives.

Scientific Research Applications

Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate has been studied for various scientific research applications, including:

    Chemistry: Used as a model compound for studying esterification and depside formation.

    Biology: Investigated for its potential antioxidant properties and its role in plant metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: A phenolic acid with similar antioxidant properties.

    Tannic Acid: A gallotannin with multiple hydroxyl groups and similar biological activities.

    Ellagic Acid: A dimeric derivative of gallic acid with potent antioxidant effects.

Uniqueness

Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate is unique due to its specific ester linkage between two phenolic acids, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

52516-74-2

Molecular Formula

C16H14O9

Molecular Weight

350.28 g/mol

IUPAC Name

(5-ethoxycarbonyl-2,3-dihydroxyphenyl) 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C16H14O9/c1-2-24-15(22)8-5-11(19)14(21)12(6-8)25-16(23)7-3-9(17)13(20)10(18)4-7/h3-6,17-21H,2H2,1H3

InChI Key

HJZRURPLGOZWGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.